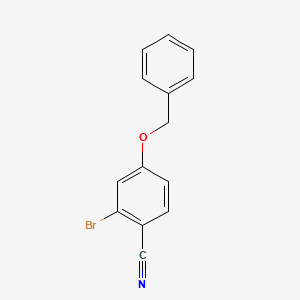
4-(Benzyloxy)-2-bromobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-2-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)-2-bromobenzonitrile can be synthesized through several methods, including:
Nucleophilic Substitution: Starting from 4-hydroxybenzonitrile, the benzyloxy group can be introduced via a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
4-(Benzyloxy)-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Benzyl bromide, potassium carbonate.
Bromination: Bromine, N-bromosuccinimide (NBS).
Coupling Reactions: Palladium catalysts, boronic acids or esters.
Major Products
Substitution: Various substituted benzonitriles.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Benzyl alcohols.
Coupling: Biaryl compounds.
科学研究应用
4-(Benzyloxy)-2-bromobenzonitrile is used in various scientific research applications:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Exploration in drug discovery and development due to its structural versatility.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Benzyloxy)-2-bromobenzonitrile in chemical reactions involves:
Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzonitrile core.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form biaryl products.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
4-(Benzyloxy)-2-bromobenzonitrile is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
2-bromo-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBUORSKHSVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














